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molecular formula C5H6FN3 B1270136 2-Fluoro-6-hydrazinopyridine CAS No. 80714-39-2

2-Fluoro-6-hydrazinopyridine

Cat. No. B1270136
M. Wt: 127.12 g/mol
InChI Key: GESCDDOSISTEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794509B1

Procedure details

2,6-Difluoropyridine (25 g), isopropyl alcohol (100 ml) and hydrazine hydrate (40 ml) were mixed and refluxed with heating for 3 hours. The isopropyl alcohol was evaporated under reduced pressure, and the residue was added with water. The deposited crystals were collected by filtration, washed with water and dried to obtain 6-fluoro-2-hydrazinopyridine (21.2 g, yield: 76.8%). Coloration was observed during drying, and accordingly, the product was used for the next reaction immediately after the drying.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[N:3]=1.O.[NH2:10][NH2:11]>C(O)(C)C>[F:1][C:2]1[N:3]=[C:4]([NH:10][NH2:11])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
40 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The isopropyl alcohol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added with water
FILTRATION
Type
FILTRATION
Details
The deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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